molecular formula C8H15F3O B2640878 (2S)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol CAS No. 2248200-57-7

(2S)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol

Cat. No. B2640878
CAS RN: 2248200-57-7
M. Wt: 184.202
InChI Key: KHXLYLODFGUZEM-ZCFIWIBFSA-N
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Description

Synthesis Analysis

This section would detail the methods used to synthesize the compound. It would include the starting materials, reagents, and conditions required for the synthesis. Any challenges or unique aspects of the synthesis would also be discussed .


Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s structure .


Chemical Reactions Analysis

This section would detail the chemical reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and any other chemical transformations .


Physical And Chemical Properties Analysis

This would involve a detailed examination of the compound’s physical and chemical properties. These could include its melting point, boiling point, solubility, and reactivity .

Mechanism of Action

If the compound has a biological activity, this section would detail how the compound interacts with biological systems. This could include its binding targets, its effects on cellular processes, and any therapeutic effects .

Safety and Hazards

This section would detail any safety concerns or hazards associated with the compound. This could include toxicity data, handling precautions, and disposal methods .

properties

IUPAC Name

(2S)-5,5,5-trifluoro-2,3,3-trimethylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3O/c1-6(4-12)7(2,3)5-8(9,10)11/h6,12H,4-5H2,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXLYLODFGUZEM-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(C)(C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol

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